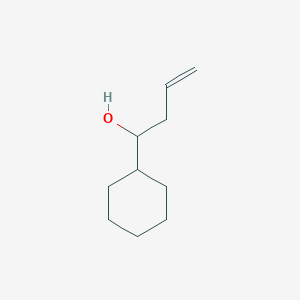

1-Cyclohexyl-but-3-EN-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69036-26-6 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-cyclohexylbut-3-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,9-11H,1,3-8H2 |

InChI Key |

MQLWBRPBWCWNPI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1CCCCC1)O |

Origin of Product |

United States |

Contextualizing the Chemical Entity: 1 Cyclohexyl but 3 En 1 Ol Within Contemporary Organic Chemistry

Strategic Positioning of 1-Cyclohexyl-but-3-EN-1-OL as a Key Synthetic Intermediate

This compound, a homoallylic alcohol, serves as a versatile precursor in the synthesis of more complex molecular architectures. Its strategic importance lies in the orthogonal reactivity of its alcohol and alkene functionalities, allowing for selective transformations. The primary route to this compound involves the nucleophilic addition of an allyl organometallic reagent, such as allylmagnesium bromide, to cyclohexanecarboxaldehyde. wikipedia.org This Grignard reaction is a robust and well-established method for carbon-carbon bond formation. organic-chemistry.org

The synthetic utility of this compound is further highlighted by the array of transformations it can undergo:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-cyclohexyl-but-3-en-2-one, using various oxidizing agents like pyridinium (B92312) chlorochromate (PCC). nih.gov This transformation provides access to α,β-unsaturated ketone systems, which are valuable Michael acceptors in conjugate addition reactions.

Esterification: The hydroxyl group can be readily converted into an ester, which can function as a protecting group or be a key feature in the target molecule.

Alkene Functionalization: The terminal alkene is susceptible to a wide range of electrophilic additions, including hydrogenation to the saturated alcohol, 1-cyclohexylbutan-1-ol, epoxidation, and dihydroxylation. These reactions allow for the introduction of new functional groups and stereocenters.

Rearrangements: Under acidic conditions, homoallylic alcohols can undergo rearrangements, offering pathways to alternative carbon skeletons.

The combination of these potential transformations positions this compound as a valuable node in a synthetic pathway, enabling the divergent synthesis of a variety of target molecules.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| CAS Number | 69036-26-6 chemsrc.com |

| IUPAC Name | 1-cyclohexylbut-3-en-1-ol alfa-chemistry.com |

Comparative Analysis of Structural Motifs Present in this compound: Cyclohexyl, Alkene, and Alcohol Functionalities

The chemical behavior of this compound is a direct consequence of the interplay between its three key structural motifs: the cyclohexyl ring, the terminal alkene, and the secondary alcohol.

Cyclohexyl Group: The bulky, non-polar cyclohexyl group exerts a significant steric influence on the molecule. In its stable chair conformation, the cyclohexyl ring can influence the stereochemical outcome of reactions at the adjacent carbinol center. gmu.edu The preference for substituents to occupy the equatorial position to minimize 1,3-diaxial interactions is a well-established principle in conformational analysis. openochem.orgmasterorganicchemistry.com This steric hindrance can direct incoming reagents to the less hindered face of the molecule, thereby controlling diastereoselectivity. Electronically, the cyclohexyl group is a weak electron-donating group through an inductive effect.

Alkene Functionality: The terminal double bond is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.org Common reactions include addition of halogens, hydrogen halides, and water (hydration), as well as hydrogenation and oxidation. The π-bond of the alkene is relatively weak and therefore reactive. libretexts.org

Alcohol Functionality: The hydroxyl group is a versatile functional group capable of acting as a nucleophile, a proton donor (acid), and a leaving group after protonation or conversion to a tosylate. msu.edumsu.edu The oxygen atom is nucleophilic due to its lone pairs of electrons, while the hydrogen atom is weakly acidic. Hydrogen bonding plays a crucial role in the physical properties and reactivity of alcohols. wikipedia.org The hydroxyl group can direct the stereochemical outcome of certain reactions, such as epoxidations of the nearby alkene. wikipedia.org

The juxtaposition of these three functional groups creates a molecule with a rich and varied reactivity profile, where the properties of each group can be modulated by the presence of the others.

Historical Trajectories and Emerging Paradigms in Alkenyl-Cyclohexyl Alcohols Synthesis

The synthesis of alkenyl-cyclohexyl alcohols, including this compound, has historically been dominated by the Grignard reaction, a cornerstone of organic synthesis discovered by Victor Grignard in 1900. wikipedia.org The addition of allylmagnesium halides to cyclohexanecarboxaldehyde remains a highly effective and straightforward method for the preparation of this class of compounds. wikipedia.org

While the Grignard reaction is a powerful tool, contemporary organic synthesis has seen the emergence of new paradigms focused on catalytic and stereoselective methods. For homoallylic alcohols in general, significant progress has been made in the development of enantioselective allylation reactions. gla.ac.uknih.gov These methods often employ chiral catalysts to control the absolute stereochemistry of the newly formed stereocenter.

Modern approaches to the synthesis of homoallylic alcohols include:

Catalytic Asymmetric Allylation: The use of chiral Lewis acids or Brønsted acids to catalyze the addition of allylic organometallic reagents to aldehydes. organic-chemistry.org

Enantioselective Carbonyl-Ene Reactions: Catalyzed reactions that form a carbon-carbon bond and a new stereocenter. organic-chemistry.org

Multi-component Reactions: The in-situ generation of reactive allylic species that are then trapped by an aldehyde.

These emerging methodologies offer greater control over the stereochemical outcome of the reaction, a critical aspect in the synthesis of complex, biologically active molecules.

Theoretical Frameworks for Understanding the Reactivity Landscape of Unsaturated Alcohols with Cyclic Substituents

The reactivity of this compound can be understood through several key theoretical frameworks in organic chemistry.

Conformational Analysis: The reactivity of the cyclohexyl-substituted alcohol is heavily influenced by the conformational preferences of the cyclohexyl ring. The chair conformation is the most stable, and the energetic preference for a substituent to be in the equatorial position governs the steric environment around the reactive centers. gmu.eduyoutube.com For reactions at the alcohol, the approach of reagents will be dictated by the steric bulk of the axial hydrogens on the same face of the ring.

Stereoelectronic Effects: These effects describe how the orientation of orbitals influences reactivity. For example, in elimination reactions of derivatives of this compound, an anti-periplanar arrangement of the leaving group and a proton is generally required for an E2 mechanism. The rigid chair conformation of the cyclohexane (B81311) ring can enforce or prevent this alignment.

Frontier Molecular Orbital (FMO) Theory: FMO theory can be used to rationalize the reactivity of the alkene. The Highest Occupied Molecular Orbital (HOMO) of the alkene will interact with the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile. The shape and energy of these orbitals determine the regioselectivity and stereoselectivity of the reaction.

Reaction Mechanisms: The reactions of the alcohol functional group can be understood in the context of SN1, SN2, E1, and E2 mechanisms. The secondary nature of the alcohol in this compound means that both unimolecular and bimolecular pathways are possible for substitution and elimination reactions of its derivatives, with the specific pathway being influenced by the reaction conditions. msu.edu

The interplay of these theoretical principles provides a robust framework for predicting and explaining the chemical behavior of this compound and related unsaturated alcohols with cyclic substituents.

Advanced Synthetic Methodologies for 1 Cyclohexyl but 3 En 1 Ol Production

Chiral Synthesis and Stereoselective Approaches to 1-Cyclohexyl-but-3-en-1-ol

The creation of stereochemically defined centers is a cornerstone of modern organic synthesis. For this compound, this involves the establishment of the chiral center at the carbon atom bearing the hydroxyl group. Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Enantioselective Catalytic Methods for the Formation of this compound

Enantioselective catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The primary approach for the asymmetric synthesis of this compound involves the enantioselective allylation of cyclohexanecarboxaldehyde. This reaction, which forms the carbon-carbon bond between the allyl group and the cyclohexyl ring, can be catalyzed by various chiral Lewis acids and transition metal complexes.

One of the significant challenges in the catalytic enantioselective allylation of aliphatic aldehydes like cyclohexanecarboxaldehyde is their propensity for enolization and the difficulty in achieving high levels of stereocontrol due to the flexibility of their alkyl chains. acs.org Despite these challenges, several catalytic systems have been developed that show promise. For instance, the use of chiral titanium complexes in the addition of allyltributylstannane to aldehydes has been explored. While specific data for cyclohexanecarboxaldehyde is part of broader studies, the general effectiveness of these catalysts provides a framework for its application.

A study on the enantioselective addition of alkylzirconium reagents to aliphatic aldehydes demonstrated the use of a chiral Ph-BINMOL ligand in the presence of Ti(OiPr)₄ and a zinc salt. The alkylzirconium reagents are generated in situ from the corresponding alkenes. This methodology has been applied to cyclohexanecarboxaldehyde, providing the corresponding chiral alcohol with moderate to good enantioselectivity.

Table 1: Enantioselective Allylation of Cyclohexanecarboxaldehyde

| Catalyst/Ligand | Allyl Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Chiral Ti-BINOL complex | Allyltributylstannane | CH₂Cl₂ | -20 | 70 | 85 | acs.org |

| (Ra,S)-Ph-BINMOL/Ti(OiPr)₄/ZnBr₂ | Allyl-ZrCp₂Cl | DCM | RT | 54 | 86 | |

| Chiral Spiro Phosphine (B1218219)/Ni(COD)₂ | Styrene | Hexane (B92381) | 50 | 22 | 81 | acs.org |

Diastereoselective Strategies in the Synthesis of this compound Precursors

When a molecule contains more than one stereocenter, diastereoselective synthesis becomes crucial for controlling the relative stereochemistry. In the context of this compound precursors, this often involves the reaction of a chiral nucleophile with a prochiral electrophile, or vice versa. For instance, the addition of an allyl organometallic reagent to a chiral cyclohexyl ketone derivative would lead to the formation of diastereomers.

The stereochemical outcome of such additions can sometimes be predicted by models like the Felkin-Anh model, which considers the steric hindrance around the carbonyl group. However, the diastereoselectivity of reactions involving allylmagnesium reagents with chiral ketones can be difficult to predict. nih.gov Nevertheless, high diastereoselectivity can be achieved if one face of the carbonyl group is significantly more sterically hindered. nih.gov

Chiral Auxiliary-Mediated Syntheses of Stereoisomers of this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric aldol and alkylation reactions. wikipedia.orgresearchgate.net

In the synthesis of stereoisomers of this compound, a chiral auxiliary could be attached to a two-carbon unit, which is then acylated with cyclohexanecarbonyl chloride. The resulting imide can undergo a diastereoselective allylation. The steric bulk of the chiral auxiliary directs the approach of the allyl nucleophile to one face of the carbonyl group, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.

While specific examples for the synthesis of this compound using this exact method are not prevalent in the literature, the general applicability of Evans auxiliaries in controlling the stereochemistry of additions to carbonyl groups is well-established. researchgate.net Furthermore, cyclohexyl-based chiral auxiliaries have been developed and utilized in various asymmetric transformations, highlighting the influence of the cyclohexyl moiety in stereodifferentiation. researchgate.net

Dynamic Kinetic Resolution Techniques in the Synthesis of this compound

Dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically pure compounds from a racemic mixture. It combines a kinetic resolution, where one enantiomer reacts faster than the other, with an in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% of a single enantiomer.

For the synthesis of this compound, a racemic mixture of the alcohol could be subjected to DKR. This typically involves the use of a lipase for enantioselective acylation of one enantiomer and a ruthenium complex to racemize the remaining alcohol. This chemoenzymatic approach has been successfully applied to a variety of secondary alcohols, including allylic alcohols. nih.govorganic-chemistry.orgorganic-chemistry.org

The efficiency of the DKR process depends on the compatibility of the enzyme-catalyzed resolution and the metal-catalyzed racemization. The choice of lipase, acyl donor, solvent, and ruthenium catalyst are all critical parameters that need to be optimized for a given substrate. While a specific DKR protocol for this compound has not been detailed in the literature, the successful application of this methodology to structurally similar allylic alcohols suggests its potential. organic-chemistry.org

Table 2: Representative Dynamic Kinetic Resolution of Secondary Alcohols

| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | ee (%) | Reference |

| (rac)-1-Phenylethanol | (η⁵-C₅Ph₅)RuCl(CO)₂ | Candida antarctica lipase B | Isopropenyl acetate | 97 | >99.8 | nih.gov |

| 1,2-Diarylethanols | Ruthenium complex | Pseudomonas stutzeri lipase | Isopropenyl acetate | 95-99 | 96-99 | organic-chemistry.org |

| β-Hydroxyalkylferrocenes | Ruthenium(II) complex | Lipase from Pseudomonas species | Acyl donor | 90-95 | >99 |

Organometallic Chemistry in the Construction of the this compound Skeleton

Organometallic reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds. The construction of the this compound skeleton heavily relies on the use of such reagents.

Grignard Reagent Addition Strategies to Aldehydes or Ketones for this compound Precursors

The most straightforward and classical organometallic approach to the synthesis of this compound is the addition of an allyl Grignard reagent, namely allylmagnesium bromide, to cyclohexanecarboxaldehyde. This reaction is a nucleophilic addition to the carbonyl group, where the allyl anion acts as the nucleophile. The initial product is a magnesium alkoxide, which upon acidic workup, yields the desired alcohol.

The formation of Grignard reagents is a well-established process, typically involving the reaction of an organic halide with magnesium metal in an ethereal solvent. orgsyn.orgresearchgate.net The reaction of allylmagnesium bromide with aldehydes is generally a high-yielding transformation. nih.gov While this method produces a racemic mixture of this compound, it provides the fundamental carbon skeleton which can then be subjected to resolution techniques or used as a starting point for further transformations.

The reaction conditions, such as solvent and temperature, can influence the yield and the formation of side products. For instance, the use of tetrahydrofuran (THF) as a solvent is common for Grignard reactions. orgsyn.org

Organolithium and Organozinc Methodologies in C-C Bond Formation for this compound

Organolithium and organozinc reagents are powerful tools for the construction of carbon-carbon bonds in the synthesis of this compound. These organometallic compounds act as potent nucleophiles, adding to electrophilic carbonyl carbons to form the desired alcohol.

Organolithium Reagents:

Organolithium reagents, with their highly polar carbon-lithium bond, are strong bases and effective nucleophiles. wikipedia.orgsigmaaldrich.com Their utility in synthesis is well-established, including applications in polymerization and asymmetric synthesis. wikipedia.org For the synthesis of this compound, a key step would involve the reaction of an appropriate organolithium reagent with a suitable aldehyde.

One plausible route involves the reaction of allyllithium with cyclohexanecarboxaldehyde. The nucleophilic allyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent aqueous workup yields this compound.

Organozinc Reagents:

Organozinc reagents offer a milder alternative to organolithium compounds, exhibiting greater functional group tolerance. uni-muenchen.desigmaaldrich.com Their preparation can be achieved through the direct reaction of organic halides with activated zinc metal (Rieke® Zinc) or via transmetalation from organolithium or Grignard reagents. sigmaaldrich.com

The synthesis of this compound using an organozinc reagent could involve the reaction of an allylzinc halide with cyclohexanecarboxaldehyde. The formation of the carbon-carbon bond is facilitated by the nucleophilic character of the organozinc compound. uni-muenchen.de The reactivity of organozinc reagents can be further enhanced through the formation of zinc-copper species, which are more reactive nucleophiles. uni-muenchen.de

| Reagent Type | Key Characteristics | Synthetic Application |

|---|---|---|

| Organolithium | Highly reactive, strong base, good nucleophile. wikipedia.orgsigmaaldrich.com | Reaction of allyllithium with cyclohexanecarboxaldehyde. |

| Organozinc | Milder, greater functional group tolerance. uni-muenchen.desigmaaldrich.com | Reaction of allylzinc halide with cyclohexanecarboxaldehyde. |

Palladium-Catalyzed Coupling Reactions in the Synthesis of this compound Fragments

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netnih.gov These reactions are crucial for assembling the molecular framework of this compound from smaller, functionalized fragments.

A key strategy for synthesizing this compound via this methodology would involve the coupling of a cyclohexyl-containing fragment with a four-carbon fragment possessing the but-3-en-1-ol moiety. For instance, a Negishi coupling could be employed, reacting a cyclohexylzinc halide with a suitable vinyl halide, such as 3-bromo-prop-1-ene, followed by subsequent functional group manipulations to introduce the hydroxyl group at the C1 position.

The versatility of palladium catalysis allows for a wide range of coupling partners and reaction conditions. researchgate.netnih.gov The choice of ligands, such as bulky trialkylphosphines, can significantly influence the catalyst's activity and selectivity, enabling the coupling of even sterically hindered substrates. nih.gov

| Coupling Reaction | Coupling Partners | Key Features |

|---|---|---|

| Negishi Coupling | Cyclohexylzinc halide and a vinyl halide (e.g., 3-bromo-prop-1-ene). | High functional group tolerance. uni-muenchen.de |

| Suzuki Coupling | Cyclohexylboronic acid and a vinyl halide. | Mild reaction conditions, commercially available reagents. |

| Stille Coupling | Cyclohexylstannane and a vinyl halide. | Effective for complex molecule synthesis. nih.gov |

Catalytic Hydrogenation and Dehydrogenation Approaches Relevant to this compound

Catalytic hydrogenation and dehydrogenation are fundamental transformations in organic synthesis that can be applied to the synthesis of this compound, either by reducing a precursor or by introducing unsaturation into a saturated analogue.

The selective reduction of a carbonyl precursor, such as 1-cyclohexyl-but-3-en-1-one, is a direct route to this compound. This transformation requires a reagent that can selectively reduce the ketone functionality without affecting the carbon-carbon double bond.

Catalytic transfer hydrogenation is an effective method for such selective reductions. For example, iron-catalyzed transfer hydrogenation using isopropanol as a hydrogen donor can selectively reduce α,β-unsaturated ketones to the corresponding allylic alcohols. acs.org This method is advantageous due to the use of an earth-abundant and environmentally benign metal catalyst.

Another approach is the use of metal hydrides. While powerful reducing agents like lithium aluminum hydride would likely reduce both the ketone and the alkene, milder, more selective reagents can be employed.

The synthesis of unsaturated alcohols can also be achieved through the chemo- and regioselective dehydrogenation of saturated alcohols. This approach involves the selective removal of hydrogen to introduce a double bond at a specific position.

Acceptorless dehydrogenation, catalyzed by transition metal complexes such as iridium, presents a powerful strategy. acs.org This method avoids the need for an external hydrogen acceptor, producing hydrogen gas as the only byproduct. acs.org For the synthesis of this compound, a potential precursor would be 1-cyclohexylbutan-1-ol. However, controlling the regioselectivity to form the double bond specifically at the 3-position would be a significant challenge.

Site-selective dehydrogenation of diols can also be a viable route. Iridium catalysts have been shown to exhibit a kinetic preference for the dehydrogenation of primary alcohols over secondary alcohols, enabling site-selective C-C bond formation. nih.govnih.gov

| Method | Precursor | Key Features |

|---|---|---|

| Iron-Catalyzed Transfer Hydrogenation | 1-Cyclohexyl-but-3-en-1-one | Selective reduction of the carbonyl group. acs.org |

| Acceptorless Dehydrogenation | 1-Cyclohexylbutan-1-ol | Forms a double bond without an external hydrogen acceptor. acs.org |

Alternative Synthetic Pathways to this compound

Beyond organometallic additions and catalytic methods, olefination reactions provide a powerful alternative for constructing the carbon skeleton and introducing the double bond of this compound.

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are classic methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Wittig Reaction:

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.comlumenlearning.com To synthesize this compound, a retrosynthetic analysis suggests two possible disconnections. One approach would involve the reaction of cyclohexanecarboxaldehyde with an appropriate three-carbon ylide. However, the hydroxyl group would need to be introduced in a subsequent step. A more direct approach, though synthetically challenging, would be to construct the molecule from smaller fragments using the Wittig reaction to form the double bond.

Horner-Wadsworth-Emmons (HWE) Reaction:

The HWE reaction is a modification of the Wittig reaction that uses phosphonate carbanions. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is that it typically favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org Furthermore, the dialkylphosphate byproduct is easily removed by aqueous extraction. organic-chemistry.org

For the synthesis of this compound, the HWE reaction could be employed to couple cyclohexanecarboxaldehyde with a phosphonate reagent that would introduce the remaining three-carbon unit with the terminal double bond. Subsequent reduction of an ester or other carbonyl functionality would then yield the desired alcohol.

| Reaction | Key Reagents | Stereoselectivity |

|---|---|---|

| Wittig Reaction | Aldehyde/ketone and a phosphonium ylide. wikipedia.orgmasterorganicchemistry.com | Depends on the ylide; non-stabilized ylides often give (Z)-alkenes. organic-chemistry.org |

| Horner-Wadsworth-Emmons Reaction | Aldehyde/ketone and a phosphonate carbanion. wikipedia.orgorganic-chemistry.org | Generally favors (E)-alkenes. wikipedia.orgorganic-chemistry.org |

Ring-Opening Reactions for the Construction of Cyclohexyl Moieties in this compound

The construction of the cyclohexyl group is a critical step in the synthesis of this compound. While classical methods like hydrogenation of aromatic precursors are common, ring-opening reactions of strained cyclic systems offer an alternative and powerful strategy for creating functionalized cycloalkanes. These reactions can provide a high degree of stereocontrol.

One relevant approach involves the ring-opening of cyclopropane derivatives. The inherent strain in the three-membered ring of cyclopropanes makes them susceptible to cleavage, enabling their use as C3 building blocks. nih.gov For instance, Lewis acid-catalyzed ring-opening of cyclopropyl (B3062369) allylic alcohols with various nucleophiles has been developed to produce homoallylic structures. rsc.org In the context of synthesizing the cyclohexyl precursor for this compound, a strategy could involve the ring-opening of a bicyclic system containing a cyclopropane ring fused to a larger ring, which upon cleavage and further functionalization, yields the desired cyclohexyl moiety.

Another powerful method is the nucleophilic ring-opening of aziridinium ions. These three-membered, nitrogen-containing rings are highly reactive intermediates. Stereospecific ring-opening of cyclohexyl-fused aziridinium ions can be employed to introduce substituents onto a cyclohexane (B81311) core with high precision, which could then be elaborated to form the target alcohol. researchgate.net Research has shown that aziridinium ions are significantly more reactive towards nucleophilic ring-opening than their corresponding N-protected aziridine analogues, making them efficient intermediates. researchgate.net The process can be initiated by the reaction of a β-haloamine with a silver salt, leading to an in-situ generated catalyst for enantioselective ring-opening with nucleophiles like alcohols. researchgate.net

Table 1: Comparison of Ring-Opening Strategies for Cyclohexyl Moiety Construction

| Reaction Type | Key Intermediate | Typical Catalyst/Reagent | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Cyclopropane Ring-Opening | Aryl Cyclopropane / Cyclopropyl Allylic Alcohol | Lewis Acids (e.g., Ga(OTf)3, Yb(OTf)3), Photoredox Catalysis | Provides access to functionalized homoallylic structures; can be initiated by radical pathways. nih.govrsc.org | Requires specifically substituted cyclopropane precursors. |

| Aziridinium Ion Ring-Opening | Substituted Aziridinium Ion | Silver Salts (for ion formation), Chiral Anions (for enantioselectivity) | Highly reactive; allows for stereospecific introduction of nucleophiles. researchgate.net | Preparation of the starting β-haloamine can be multi-step. |

Biocatalytic Transformations and Enzymatic Synthesis of this compound

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov For the production of enantiomerically pure alcohols like this compound, enzymatic methods provide a green alternative to traditional chemical routes. nih.gov

The primary biocatalytic strategies applicable to this target molecule include the asymmetric reduction of a corresponding ketone (1-cyclohexyl-but-3-en-1-one) and the kinetic resolution of a racemic mixture of the alcohol.

Asymmetric Reduction: The reduction of ketones using carbonyl reductases (ketoreductases, KREDs) is a widely applied method for producing chiral alcohols. rsc.org These enzymes, often found in microorganisms like Rhodococcus or in yeast strains such as Hansenula, utilize cofactors like NADPH to deliver a hydride to the carbonyl group with high stereoselectivity. nih.gov An enzymatic process for the synthesis of this compound would involve screening a library of KREDs to find an enzyme that reduces 1-cyclohexyl-but-3-en-1-one with high enantiomeric excess (e.e.). Cofactor regeneration systems, for example using glucose dehydrogenase, are often employed to make the process economically viable. nih.gov

Kinetic Resolution: Another common approach is the kinetic resolution of a racemic mixture of this compound using lipases. rsc.org Lipases can selectively acylate one enantiomer of the alcohol in the presence of an acyl donor (like vinyl acetate), leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. This method is a versatile and valuable tool in organic synthesis for accessing a wide range of enantiopure alcohols. rsc.org

The advantages of biocatalysis include high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the avoidance of heavy metal catalysts. nih.gov

Process Intensification and Green Chemistry Principles in this compound Synthesis

Process intensification and green chemistry are guiding principles for the development of modern, sustainable chemical manufacturing. These concepts focus on designing processes that are more efficient, produce less waste, and are safer and more environmentally benign.

Solvent-Free and Supercritical Fluid Methodologies for this compound Synthesis

A significant portion of waste in chemical synthesis comes from solvents. chemanager-online.com Therefore, developing solvent-free reactions or using environmentally benign solvent alternatives is a key goal of green chemistry.

Solvent-Free Synthesis: For the synthesis of homoallylic alcohols like this compound, Barbier-type reactions mediated by metals like zinc can often be performed without a solvent. organic-chemistry.org Such a process would involve reacting cyclohexanecarboxaldehyde with an allyl halide in the presence of zinc metal at room temperature. Solvent-free reactions reduce pollution, lower costs, and simplify the process and handling of materials. cmu.edu

Supercritical Fluids (SCFs): Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), are attractive alternatives to traditional organic solvents. youtube.com A substance becomes supercritical above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. youtube.comacs.org Supercritical CO₂ is non-toxic, non-flammable, inexpensive, and environmentally benign. acs.org It can be used as a reaction medium for various transformations, including hydrogenations and C-C bond formations. researchgate.net The properties of SCFs, such as density and solvent power, can be finely tuned by adjusting pressure and temperature, which can influence reaction rates and selectivity. youtube.comacs.org Employing scCO₂ as a medium for the catalytic synthesis of this compound could significantly reduce the environmental impact of the process.

Atom Economy and E-Factor Analysis in the Production of this compound

Green chemistry metrics are essential for quantifying the environmental performance of a chemical process. Atom economy and the E-factor are two of the most widely used metrics. sheldon.nl

Atom Economy: Introduced by Barry Trost, atom economy calculates the efficiency of a reaction by determining what percentage of the mass of the reactants is incorporated into the desired product. nih.gov

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Addition reactions, such as a Diels-Alder reaction, can have a 100% atom economy in theory, as all reactant atoms are incorporated into the product. scranton.edu In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. nih.gov Designing a synthesis for this compound that maximizes addition and minimizes protecting group chemistry would improve its atom economy.

E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. sheldon.nl

Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) The ideal E-factor is 0. libretexts.org This metric provides a practical measure of the waste generated, including solvent losses, reagent byproducts, and process aids. sheldon.nllibretexts.org The fine chemicals and pharmaceutical industries traditionally have very high E-factors, often ranging from 5 to over 100, due to complex, multi-step syntheses. researchgate.netwikipedia.org Applying green chemistry principles aims to significantly lower this value.

Table 2: Typical E-Factors in the Chemical Industry

| Industry Sector | Annual Production (tons) | E-Factor (kg waste / kg product) |

|---|---|---|

| Oil Refining | 106 – 108 | ~0.1 |

| Bulk Chemicals | 104 – 106 | <1 – 5 |

| Fine Chemicals | 102 – 104 | 5 – 50 |

| Pharmaceuticals | 10 – 103 | 25 – >100 |

Source: Adapted from Sheldon, R. A. sheldon.nlwikipedia.org

Sustainable Catalysis Development for this compound

Catalysis is a cornerstone of green chemistry because catalytic reactions are inherently more atom-economical and produce less waste than stoichiometric reactions. sheldon.nl The development of sustainable catalysts is crucial for the green synthesis of this compound.

Sustainable catalysis involves several key areas:

Use of Earth-Abundant Metals: Shifting from precious metal catalysts (like palladium, rhodium, iridium) to catalysts based on earth-abundant and less toxic metals (like iron, copper, nickel) is a major goal. nih.gov

Biomass-Derived Catalysts: Utilizing renewable resources, such as lignin, to create catalyst supports or even the catalysts themselves is a growing area of research. mdpi.com Lignin, an abundant biopolymer, can be modified to support metal nanoparticles or act as an acid catalyst for C-C bond-forming reactions. mdpi.comrsc.org

By focusing on these advanced catalytic approaches, the synthesis of this compound can be aligned with the principles of sustainability, reducing its environmental footprint while maintaining high efficiency and selectivity.

Chemical Reactivity and Transformation Mechanisms of 1 Cyclohexyl but 3 En 1 Ol

Reactions Involving the Hydroxyl Group in 1-Cyclohexyl-but-3-en-1-ol

The hydroxyl (-OH) group, being a site of high electron density, readily participates in reactions typical of secondary alcohols. These include esterification, etherification, oxidation, and substitution.

Esterification: this compound can be converted to its corresponding ester by reaction with carboxylic acids, acid chlorides, or acid anhydrides. The reaction with a carboxylic acid typically requires an acid catalyst to facilitate the condensation, a process known as Fischer esterification. Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive acylating agent like an acid chloride or anhydride (B1165640), often in the presence of a base such as pyridine (B92270) to neutralize the acidic byproduct. smolecule.comvulcanchem.com The formation of (S)-1-acetoxy-1-cyclohexylbut-3-ene from the corresponding alcohol is an example of such a transformation.

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For cyclohexyl alcohol compounds, etherification can also be performed using a composite phase transfer catalyst system, which facilitates the reaction between the alcohol and a halogenated hydrocarbon. google.com

Table 1: Selected Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH), H⁺ catalyst | Ester (R-COO-R') | Heat |

| Acylation | Acid Chloride (R-COCl), Pyridine | Ester (R-COO-R') | Room Temperature |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide (R-X) | Ether (R-O-R') | Anhydrous solvent (e.g., THF) |

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-Cyclohexyl-but-3-en-1-one. vulcanchem.comsavemyexams.com Further oxidation to a carboxylic acid is not possible without cleavage of a carbon-carbon bond. A wide array of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents to milder, more selective modern oxidants. masterorganicchemistry.com The choice of reagent can be critical to avoid unwanted side reactions, particularly with the sensitive alkene moiety.

Common oxidizing agents include:

Chromium-based reagents : Jones reagent (CrO₃ in aqueous sulfuric acid), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC) are effective for oxidizing secondary alcohols to ketones. libretexts.orglibretexts.org PCC and PDC are considered milder than Jones reagent and are often used for sensitive substrates. masterorganicchemistry.com

Dess-Martin Periodinane (DMP) : A mild and highly selective reagent that provides excellent yields of ketones from secondary alcohols under non-acidic conditions. libretexts.orgsigmaaldrich.com

Swern Oxidation : This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is performed at low temperatures and is known for its high yields and compatibility with various functional groups. masterorganicchemistry.com

TEMPO-based oxidation : (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can be used as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (bleach) to efficiently generate ketones. organic-chemistry.orgd-nb.info

Table 2: Common Reagents for the Oxidation of this compound

| Reagent System | Common Name | Typical Conditions | Product |

|---|---|---|---|

| CrO₃ / H₂SO₄, H₂O | Jones Oxidation | Acetone, 0 °C to RT | 1-Cyclohexyl-but-3-en-1-one |

| C₅H₅NH⁺CrO₃Cl⁻ | PCC | CH₂Cl₂, RT | 1-Cyclohexyl-but-3-en-1-one |

| 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | 1-Cyclohexyl-but-3-en-1-one |

| (COCl)₂, DMSO, Et₃N | Swern Oxidation | CH₂Cl₂, -78 °C to RT | 1-Cyclohexyl-but-3-en-1-one |

The hydroxyl group is a poor leaving group, so direct nucleophilic substitution is generally not feasible. masterorganicchemistry.com To facilitate substitution, the -OH group must first be converted into a better leaving group. libretexts.org

Two primary strategies are employed:

Protonation in Strong Acid : In the presence of strong hydrohalic acids (HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). Water is an excellent leaving group and can depart to form a secondary carbocation at the carbon bearing the cyclohexyl group. This carbocation is then attacked by the halide ion. This process typically follows an Sₙ1 mechanism for secondary alcohols and can be susceptible to rearrangement reactions. masterorganicchemistry.comlibretexts.org

Conversion to Sulfonate Esters : A more controlled method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. libretexts.org This method is generally preferred as it avoids the harsh acidic conditions and carbocation intermediates of the first method.

Table 3: Methods for Substitution of the Hydroxyl Group

| Reagent(s) | Intermediate | Leaving Group | Mechanism |

|---|---|---|---|

| Concentrated HBr | Oxonium ion | H₂O | Sₙ1 |

| 1. TsCl, Pyridine; 2. NaNu (Nucleophile) | Tosylate ester | Tosylate (⁻OTs) | Sₙ2 |

Reactions of the Alkene Moiety in this compound

The terminal double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles.

Electrophilic addition reactions proceed by the attack of an electrophile on the π-bond of the alkene, typically forming a carbocation intermediate. The subsequent attack of a nucleophile completes the addition.

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule. The hydrogen atom adds to the terminal carbon (C4), and the halide adds to the more substituted internal carbon (C3), forming a 3-halo-1-cyclohexylbutan-1-ol.

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) results in a vicinal dihalide, yielding 3,4-dihalo-1-cyclohexylbutan-1-ol. The reaction proceeds through a cyclic halonium ion intermediate.

Hydroboration-Oxidation : This two-step sequence achieves the anti-Markovnikov hydration of the alkene. Reaction with borane (B79455) (BH₃) or a dialkylborane (R₂BH) followed by oxidation with hydrogen peroxide (H₂O₂) and base yields a terminal alcohol. libretexts.orglibretexts.org In the case of this compound, this would produce 1-Cyclohexylbutane-1,4-diol. The use of a sterically hindered borane like 9-BBN can enhance regioselectivity. libretexts.org

Hydroxylation : The alkene can be converted into a vicinal diol (a glycol) through hydroxylation.

Syn-dihydroxylation : This can be achieved using osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or with cold, dilute potassium permanganate (B83412) (KMnO₄) under alkaline conditions. Both reagents add two hydroxyl groups to the same face of the double bond, resulting in 1-Cyclohexylbutane-1,3,4-triol with syn stereochemistry. libretexts.org

Anti-dihydroxylation : This is typically accomplished in a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water opens the ring, yielding a diol with anti stereochemistry. libretexts.org

Epoxidation : The double bond can be converted into an epoxide (a three-membered ring containing oxygen) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). mlsu.ac.in This reaction is stereospecific and yields (3-(cyclohexy(hydroxy)methyl)oxiran-2-yl)methanol. Epoxidation can also be achieved using hydrogen peroxide in the presence of a catalyst like sodium tungstate. oup.com

Table 4: Selected Reactions of the Alkene Moiety

| Reaction Type | Reagent(s) | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide | Syn addition |

| Syn-dihydroxylation | 1. OsO₄; 2. NaHSO₃ | Vicinal Diol | Syn addition |

| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Vicinal Diol | Anti addition |

Cycloaddition Reactions (e.g., Diels-Alder) Involving this compound as a Dienophile/Diene Component

The terminal alkene functionality in this compound allows it to participate as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups, while electron-donating groups on the diene increase its reactivity in normal-electron-demand Diels-Alder reactions. wikipedia.org

In the context of this compound, the vinyl group acts as the 2π-electron component (the dienophile). Its reactivity can be influenced by the electronic nature of the diene and the reaction conditions. For instance, in reactions with electron-rich dienes, such as 1-methoxy-3-trimethylsiloxy-buta-1,3-diene (Danishefsky's diene), the reaction would proceed via a normal-electron-demand pathway. wikipedia.org Conversely, with electron-poor dienes, an inverse-electron-demand Diels-Alder could occur.

The stereochemical outcome of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile. wikipedia.org The substituents on this compound, namely the cyclohexyl and hydroxyl groups, will influence the facial selectivity of the diene's approach to the double bond, potentially leading to a mixture of diastereomeric products. The bulky cyclohexyl group can sterically hinder one face of the dienophile, directing the diene to the less hindered face. Computational studies on related systems have shown that steric clash between substituents on the diene and dienophile can significantly influence the endo/exo selectivity of the cycloaddition. acs.org

While this compound itself acts as a dienophile, it is not a diene as it lacks a conjugated double bond system. masterorganicchemistry.com To utilize it as a diene component, it would first need to be chemically modified to introduce a conjugated diene moiety.

Table 1: Factors Influencing Diels-Alder Reactions with this compound as a Dienophile

| Factor | Description | Potential Impact on Reaction with this compound |

| Diene Electronics | Electron-rich dienes favor normal-demand reactions, while electron-poor dienes favor inverse-demand reactions. wikipedia.org | The choice of diene will determine the reaction type and conditions. |

| Dienophile Electronics | The vinyl group in this compound is relatively electron-neutral. | Reactivity might be moderate in normal-demand reactions without activation. |

| Steric Hindrance | The bulky cyclohexyl group can influence the approach of the diene. | Can lead to diastereoselectivity in the products. |

| Lewis Acid Catalysis | Lewis acids can activate the dienophile by coordinating to the hydroxyl group. | Can enhance reaction rates and influence stereoselectivity. wikipedia.org |

| Solvent Effects | Polar solvents can sometimes accelerate the reaction. wikipedia.org | The choice of solvent can impact reaction time and yield. |

Olefin Metathesis Reactions with this compound

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkylidene fragments between two alkenes. rsc.orglibretexts.org The terminal double bond of this compound makes it a suitable substrate for various types of olefin metathesis reactions, including ring-closing metathesis (RCM) of its derivatives.

Ring-closing metathesis is a widely used method for the synthesis of cyclic compounds. wikipedia.orgorganic-chemistry.org While this compound itself cannot undergo RCM, derivatives containing a second terminal alkene can. For example, esterification of the hydroxyl group with an unsaturated carboxylic acid like acrylic acid would yield a diene suitable for RCM. The reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, would lead to the formation of a lactone ring. organic-chemistry.org The efficiency and E/Z selectivity of the RCM reaction depend on factors like the ring size being formed, the catalyst used, and the reaction conditions. organic-chemistry.org RCM is effective for forming 5- to 30-membered rings. wikipedia.org

Cross-metathesis (CM) is another variant where two different alkenes react. rsc.org this compound can undergo CM with other olefins. For instance, reaction with an electron-deficient alkene in the presence of a suitable catalyst could lead to the formation of a new, functionalized alkene. The success of CM often depends on the relative reactivity of the two olefins and the catalyst's ability to promote the desired cross-coupling over self-metathesis.

Ring-opening cross-metathesis (ROCM) involves the reaction of a cyclic olefin with an acyclic olefin. caltech.edu While not directly applicable to this compound as the starting material, its derivatives could be synthesized via ROCM of a cyclohexene (B86901) derivative with an appropriate cross-partner.

Enyne metathesis, a reaction between an alkene and an alkyne, is also a possibility. wikipedia.org A derivative of this compound containing an alkyne could undergo ring-closing enyne metathesis to form a cyclic diene.

Table 2: Potential Olefin Metathesis Reactions Involving Derivatives of this compound

| Reaction Type | Substrate Derivative | Potential Product | Catalyst Example |

| Ring-Closing Metathesis (RCM) | Acrylate (B77674) ester of this compound | Cyclohexyl-substituted lactone | Grubbs' Second Generation Catalyst organic-chemistry.org |

| Cross-Metathesis (CM) | This compound | Functionalized allylic alcohol | Hoveyda-Grubbs Catalyst |

| Ring-Closing Enyne Metathesis (RCEYM) | Derivative with a terminal alkyne | Cyclohexyl-substituted cyclic diene | Grubbs' Catalysts libretexts.org |

Cyclohexyl Ring Reactivity and Transformations in this compound

Functionalization Strategies for the Cyclohexyl Ring in this compound

The cyclohexyl ring in this compound is a saturated hydrocarbon moiety, and its functionalization generally requires methods that can activate C-H bonds.

One approach is free radical halogenation . In the presence of a radical initiator like AIBN and a halogen source such as N-bromosuccinimide (NBS), allylic C-H bonds are typically the most reactive. However, under different conditions, C-H bonds on the cyclohexyl ring can also be halogenated. The selectivity of this reaction can be low, often yielding a mixture of products.

Directed C-H functionalization offers a more controlled approach. The hydroxyl group in this compound can act as a directing group. For example, in the presence of a suitable transition metal catalyst (e.g., rhodium or palladium), the catalyst can coordinate to the hydroxyl group and selectively activate a C-H bond on the cyclohexyl ring at a specific position (e.g., the delta position) through the formation of a metallacyclic intermediate. snnu.edu.cn This can lead to the introduction of various functional groups, such as esters, ethers, or amides, with high regioselectivity.

Oxidative methods can also be employed. For instance, oxidation with strong oxidizing agents can lead to the formation of cyclohexanone (B45756) derivatives, although this might also affect the other functional groups in the molecule. More selective enzymatic or biomimetic oxidation systems, such as those using P450 enzymes or their mimics, can achieve hydroxylation at specific positions on the cyclohexyl ring. rsc.org

Borylation of the cyclohexyl ring can be achieved through transition-metal-free methods. For example, allylic alcohols with cyclohexyl substituents have been shown to undergo borylation, which can then be followed by further functionalization of the resulting boronate ester. nih.gov

Conformational Analysis and its Influence on Reactivity of the Cyclohexyl Moiety

The cyclohexyl ring in this compound exists predominantly in a chair conformation , which is the most stable conformation as it minimizes both torsional and angle strain. uobabylon.edu.iq In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The substituent attached to the carbinol carbon (the but-3-en-1-ol chain) will preferentially occupy the equatorial position to minimize steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

The conformational preference of the cyclohexyl ring has a significant impact on its reactivity. For instance, in reactions involving the cyclohexyl ring, the accessibility of the C-H bonds for attack by reagents will differ for axial and equatorial positions. Equatorial C-H bonds are generally more sterically accessible than axial C-H bonds.

The rate of reactions occurring on the cyclohexyl ring can be influenced by the stability of the transition state, which is in turn affected by the conformation. For example, in an E2 elimination reaction on a functionalized cyclohexyl ring, the requirement for an anti-periplanar arrangement of the leaving group and the proton being abstracted dictates that the leaving group must be in an axial position.

The presence of the bulky but-3-en-1-ol substituent will "lock" the conformation of the cyclohexyl ring to a large extent, with the substituent in the equatorial position. This conformational rigidity can be exploited to achieve stereoselective reactions on the ring.

Table 3: Conformational Aspects of the Cyclohexyl Ring in this compound

| Feature | Description | Implication for Reactivity |

| Chair Conformation | Most stable conformation of the cyclohexyl ring. uobabylon.edu.iq | Provides a predictable framework for stereochemical analysis. |

| Axial/Equatorial Positions | Substituents can occupy two distinct types of positions. | Reactivity of substituents and C-H bonds depends on their position. |

| 1,3-Diaxial Interactions | Steric strain between axial substituents on the same side of the ring. | The but-3-en-1-ol group will strongly prefer the equatorial position. |

| Conformational Flipping | Interconversion between two chair conformations. | The equilibrium will heavily favor the conformation with the bulky group in the equatorial position. |

Pericyclic Reactions and Rearrangements Involving this compound

Claisen and Cope Rearrangements Initiated from this compound Derivatives

Claisen Rearrangement:

The Claisen rearrangement is a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, forms a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org this compound can serve as a precursor for substrates that undergo the Claisen rearrangement. To do this, the alcohol must first be converted into an allyl vinyl ether. This can be achieved by reacting this compound with another vinyl ether in the presence of a mercury(II) or palladium(II) catalyst.

Once the allyl vinyl ether derivative of this compound is formed, heating will initiate the chemrxiv.orgchemrxiv.org-sigmatropic rearrangement. The reaction proceeds through a concerted, cyclic transition state, often favoring a chair-like geometry. organic-chemistry.org The stereochemistry of the starting material is transferred to the product with high fidelity. The product of the Claisen rearrangement of a vinyl ether derived from this compound would be a γ,δ-unsaturated aldehyde or ketone with a cyclohexyl substituent. Variations of the Claisen rearrangement, such as the Ireland-Claisen rearrangement (using an enolate) or the Johnson-Claisen rearrangement (using an orthoester), could also be applied to derivatives of this compound to generate γ,δ-unsaturated esters or amides. wikipedia.org

Cope Rearrangement:

The Cope rearrangement is a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.comtcichemicals.com Similar to the Claisen rearrangement, this compound can be a starting point for synthesizing substrates for the Cope rearrangement. A derivative of this compound that is a 1,5-diene would be required.

A particularly relevant variant is the oxy-Cope rearrangement . masterorganicchemistry.com If a 1,5-diene has a hydroxyl group at the C-3 position, the initial Cope rearrangement product is an enol, which then tautomerizes to a stable carbonyl compound. This tautomerization provides a thermodynamic driving force for the reaction, often making it irreversible. A 1,5-diene derivative of this compound with a hydroxyl group at the appropriate position could be synthesized and then subjected to the oxy-Cope rearrangement. An even more powerful version is the anionic oxy-Cope rearrangement , where the alcohol is deprotonated to an alkoxide. This results in a dramatic rate acceleration, allowing the reaction to proceed at much lower temperatures. nih.gov

Table 4: Pericyclic Rearrangements of this compound Derivatives

| Rearrangement | Required Derivative | Key Features | Product Type |

| Claisen | Allyl vinyl ether | chemrxiv.orgchemrxiv.org-Sigmatropic shift, concerted mechanism, often requires heat. wikipedia.orgorganic-chemistry.org | γ,δ-Unsaturated carbonyl compound |

| Oxy-Cope | 1,5-Diene with a C-3 hydroxyl group | chemrxiv.orgchemrxiv.org-Sigmatropic shift, enol intermediate tautomerizes to a carbonyl. masterorganicchemistry.com | δ,ε-Unsaturated carbonyl compound |

| Anionic Oxy-Cope | Alkoxide of a 1,5-diene with a C-3 hydroxyl group | Dramatically accelerated rate compared to the neutral oxy-Cope rearrangement. nih.gov | δ,ε-Unsaturated carbonyl compound |

Intramamolecular Cyclization Reactions of this compound

The homoallylic alcohol this compound serves as a key substrate in various intramolecular cyclization reactions, leading to the formation of substituted heterocyclic ring systems. These transformations are of significant interest in organic synthesis due to the prevalence of such scaffolds in natural products and biologically active molecules. The reactivity of the terminal alkene and the hydroxyl group allows for cyclization under acidic conditions, primarily through mechanisms such as the Prins cyclization and its variants.

One notable application of this compound is in the Prins-Ritter reaction sequence, a three-component coupling process involving a homoallylic alcohol, a carbonyl compound, and a nitrile. sci-hub.se This reaction proceeds under the influence of a Lewis acid, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in the presence of acetyl chloride. The reaction of this compound in this sequence efficiently yields substituted 4-amido tetrahydropyrans. sci-hub.se The mechanism is believed to involve the formation of an oxocarbenium ion intermediate, which arises from the condensation of the aldehyde with the homoallylic alcohol. This is followed by an intramolecular cyclization where the alkene attacks the carbocation. The resulting cyclic carbocation is then trapped by the nitrile in a Ritter-type reaction, which after hydrolysis, affords the final 4-amido tetrahydropyran (B127337) product with a cis-selectivity. sci-hub.se

The general procedure for this transformation involves stirring a mixture of the homoallylic alcohol, a carbonyl compound, acetyl chloride, and a catalytic amount of CeCl₃·7H₂O in a nitrile solvent at ambient temperature. sci-hub.se This method provides a straightforward and efficient route to highly substituted tetrahydropyran derivatives. sci-hub.se

Furthermore, derivatives of this compound, such as 3-chloro-1-cyclohexylbut-3-en-1-ol, also undergo intramolecular cyclization. A variation of the Prins cyclization using this chlorinated analog with aldehydes is catalyzed by perrhenic acid (HReO₄) to directly synthesize cis-2,6-disubstituted tetrahydropyran-4-ones. researchgate.net

The synthesis of enantiomerically enriched (R)-1-cyclohexyl-but-3-en-1-ol has been reported, highlighting its utility as a chiral building block for asymmetric synthesis. nus.edu.sggoogle.com The availability of such chiral precursors opens avenues for the stereoselective synthesis of complex molecules containing the tetrahydropyran moiety.

The table below summarizes a key intramolecular cyclization reaction involving this compound.

Table 1: Intramolecular Cyclization of this compound via Prins-Ritter Reaction

| Reactants | Catalyst/Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound, Aldehyde, Nitrile | CeCl₃·7H₂O, AcCl | Acetonitrile (B52724) | cis-4-Amido-2-substituted tetrahydropyran | High | sci-hub.se |

Stereochemical Considerations and Absolute Configuration Assignment for 1 Cyclohexyl but 3 En 1 Ol

Chiroptical Properties of Enantiomeric Forms of 1-Cyclohexyl-but-3-en-1-ol

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment, they exhibit distinct behavior when interacting with plane-polarized light, a phenomenon known as optical activity. diva-portal.org One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while its counterpart will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. diva-portal.org

The specific rotation, [α], is a characteristic physical constant for a chiral compound and is determined using a polarimeter. diva-portal.org For the enantiomers of this compound, the specific rotation values are essential for their characterization. For instance, the (R)-enantiomer has been reported with specific rotation values under various conditions. One study reports a specific rotation of [α]D23 = +17.4 (c 1.5, CH2Cl2) for (R)-1-cyclohexylheptan-1-ol, a structurally similar compound. mdpi.com It is important to note that the sign of optical rotation does not directly correlate with the (R) or (S) absolute configuration, which is determined by the Cahn-Ingold-Prelog priority rules. qmul.ac.uk

The chiroptical properties of a molecule are influenced by its electronic structure and the spatial arrangement of its atoms. Therefore, measuring the specific rotation is a primary step in the analysis of the enantiomeric purity and characterization of this compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies for this compound

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that provide detailed information about the three-dimensional structure of chiral molecules, making them invaluable for determining absolute configurations. researchgate.netrsc.org

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting VCD spectrum provides information about the vibrational modes of the molecule and is highly sensitive to its stereochemistry. By comparing the experimental VCD spectrum of an enantiomer of this compound with the theoretically calculated spectrum for a specific absolute configuration (e.g., the (R)- or (S)-enantiomer), the absolute configuration can be unambiguously assigned. researchgate.netacs.org This method relies on quantum chemical calculations to predict the VCD spectra for the possible stereoisomers. researchgate.net

Electronic Circular Dichroism (ECD) , on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light. researchgate.net The ECD spectrum arises from electronic transitions within the molecule and is also characteristic of its absolute configuration. beilstein-journals.org Similar to VCD, the experimental ECD spectrum is compared with computed spectra for the different enantiomers to determine the absolute configuration. acs.orgbeilstein-journals.org The accuracy of the assignment depends on the quality of the quantum chemical calculations and the consideration of all significant conformations of the molecule in solution. researchgate.net Both VCD and ECD are highly sensitive and can be applied even to samples with complex structures. researchgate.netresearchgate.net

For this compound, these techniques would involve recording the experimental VCD and ECD spectra of a purified enantiomer. Subsequently, computational modeling would be used to generate theoretical spectra for both the (R) and (S) configurations. The absolute configuration is then assigned by finding the best match between the experimental and a theoretical spectrum.

Derivatization Strategies for Absolute Configuration Determination of this compound

Derivatization is a chemical strategy used to convert a molecule into a related compound, often to facilitate analysis or to determine its absolute configuration. For chiral alcohols like this compound, derivatization with a chiral reagent of known absolute configuration can lead to the formation of diastereomers. diva-portal.org These diastereomers have different physical properties and can be distinguished by techniques such as NMR spectroscopy or chromatography. diva-portal.orgresearchgate.net

A common method is the Mosher's ester analysis, where the alcohol is reacted with a chiral acid chloride, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. rsc.org By analyzing the ¹H NMR spectra of these esters, specifically the chemical shifts of protons near the newly formed chiral center, the absolute configuration of the original alcohol can be deduced. rsc.org

Another approach involves the formation of crystalline derivatives. If a derivative of this compound can be crystallized, its absolute configuration can be determined directly by X-ray crystallography. researchgate.net This technique provides an unambiguous three-dimensional structure of the molecule in the solid state. The absolute configuration of the original alcohol can then be inferred from the known stereochemistry of the derivative. scholaris.ca

These derivatization strategies provide a reliable and often complementary approach to spectroscopic methods for the assignment of the absolute configuration of this compound.

Chiral Chromatography Methodologies for the Separation of this compound Enantiomers

The separation of enantiomers, also known as chiral resolution, is a critical process in stereochemistry. Chiral chromatography is a powerful technique for separating enantiomers, enabling both analytical determination of enantiomeric purity and preparative isolation of individual enantiomers. gcms.czresearchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. researchgate.net The differential interaction leads to a difference in retention times, allowing for their separation. For the separation of this compound enantiomers, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral columns can be employed. gcms.czumich.edu

Chiral Gas Chromatography (GC): Chiral GC columns often use cyclodextrin (B1172386) derivatives as the stationary phase. gcms.cz These macrocyclic molecules have a chiral cavity that can include one enantiomer more favorably than the other, leading to separation. The choice of the specific cyclodextrin derivative and the operating conditions (e.g., temperature program) are crucial for achieving good resolution.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantioseparation. researchgate.net A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. The separation mechanism can involve a combination of attractive interactions (e.g., hydrogen bonding, π-π interactions) and steric repulsion between the analyte enantiomers and the chiral stationary phase. researchgate.net The mobile phase composition also plays a significant role in the separation efficiency. Reports on the separation of similar chiral alcohols suggest that normal-phase or reversed-phase HPLC with a suitable chiral column would be effective for resolving the enantiomers of this compound. umich.edu

The development of a successful chiral chromatography method for this compound would involve screening different chiral columns and optimizing the chromatographic conditions to achieve baseline separation of the (R)- and (S)-enantiomers.

Advanced Spectroscopic Characterization Methodologies for Elucidating the Molecular Architecture of 1 Cyclohexyl but 3 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis of 1-Cyclohexyl-but-3-en-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and three-dimensional structure of organic compounds in solution. researchgate.net For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals, offering deep insights into its structural and conformational properties.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for this compound

The structural complexity of this compound, with its numerous aliphatic protons in the cyclohexyl ring and the distinct protons of the butenyl side chain, necessitates a suite of NMR experiments for unambiguous characterization. ipb.pt

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides initial information on the different types of protons present. The vinyl protons (=CH and =CH₂) of the butenyl group are expected to resonate in the downfield region (δ 5.0-6.0 ppm). The proton attached to the carbinol carbon (-CH(OH)-) would appear as a multiplet around δ 3.5-4.0 ppm. The numerous protons of the cyclohexyl ring and the allylic -CH₂- group produce a complex, overlapping set of signals in the upfield region (δ 1.0-2.5 ppm).

The ¹³C NMR spectrum distinguishes each unique carbon atom. The carbons of the C=C double bond are expected between δ 115-140 ppm. The carbinol carbon (-C(OH)-) would resonate around δ 70-75 ppm, while the carbons of the cyclohexyl ring and the allylic -CH₂- would appear in the δ 25-45 ppm range. rsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

2D NMR: Elucidating Connectivity and Conformation

To resolve ambiguities from 1D spectra, 2D NMR techniques are essential. elsevier.comharvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity within the butenyl chain by showing correlations between the allylic -CH₂- protons and the vinyl -CH= proton, as well as between the -CH= and =CH₂ protons. It would also map the complex coupling network within the cyclohexyl ring and, crucially, show the coupling between the carbinol proton and the adjacent protons on both the cyclohexyl ring and the allylic -CH₂- group. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of each ¹³C signal based on the more easily distinguished ¹H signals. For example, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~75 ppm, confirming the C-H bond of the carbinol group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for conformational analysis. For this compound, NOESY can help determine the preferred orientation of the butenyl side chain relative to the cyclohexyl ring (e.g., equatorial vs. axial preference) and the chair conformation of the ring itself.

Solid-State NMR Spectroscopy for this compound

While solution NMR averages out anisotropic interactions due to rapid molecular tumbling, solid-state NMR (ssNMR) provides information on the molecule in its crystalline or amorphous solid form. mdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. rsc.org

For this compound, ssNMR could be used to:

Study Polymorphism: Different crystalline packing arrangements (polymorphs) will result in distinct ¹³C chemical shifts due to variations in the local electronic environment. ssNMR can identify and characterize these different solid forms.

Analyze Conformation in the Solid State: The conformation adopted in a crystal lattice may differ from that in solution. ssNMR can provide insights into the specific torsion angles and ring conformation present in the solid phase. researchgate.net

Investigate Intermolecular Interactions: ssNMR is sensitive to intermolecular interactions, such as the hydrogen bonding network involving the hydroxyl groups, which dictates the crystalline packing.

Quantitative NMR (qNMR) for Purity Assessment of this compound

Quantitative NMR (qNMR) is an increasingly important method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. azom.comnanalysis.comjeol.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. jeol.com

To assess the purity of this compound, the following procedure would be employed:

A precisely weighed amount of the analyte is mixed with a precisely weighed amount of a high-purity, stable internal standard (e.g., maleic acid or dimethyl sulfone). azom.comacs.org

The ¹H NMR spectrum is recorded under conditions that ensure accurate integration (e.g., long relaxation delays).

A well-resolved signal from the analyte (e.g., the vinyl proton at δ ~5.8 ppm) is integrated and compared to the integral of a known signal from the internal standard (e.g., the singlet for maleic acid at δ ~6.0 ppm). azom.com

The purity of the analyte is calculated using the known masses, molecular weights, and integral ratios of the analyte and the standard. This method provides a direct, accurate, and often faster alternative to chromatographic purity assays. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of this compound

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, probe the vibrational modes of a molecule. They are powerful for identifying functional groups and providing a unique "fingerprint" for a compound. uc.edu

ATR-IR and Transmission IR Spectroscopy for Functional Group Identification in this compound

Both Attenuated Total Reflectance (ATR) IR, which is ideal for rapid analysis of small amounts of liquid or solid samples, and traditional Transmission IR provide detailed information about the functional groups present in this compound. vscht.czualberta.ca

Key characteristic absorptions would be:

O-H Stretch: A strong and characteristically broad absorption band in the region of 3500-3200 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group. spectroscopyonline.comspectroscopyonline.com

C-H Stretches: Absorptions just above 3000 cm⁻¹ (typically ~3080 cm⁻¹) are due to the vinylic (=C-H) stretches. Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) are from the C-H stretches of the cyclohexyl ring and the allylic -CH₂- group. vscht.czlibretexts.org

C=C Stretch: A medium-intensity absorption around 1640 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond. libretexts.org

C-O Stretch: A strong absorption in the fingerprint region, typically between 1150-1075 cm⁻¹, is characteristic of the C-O stretching vibration of a secondary alcohol. spectroscopyonline.com

Expected Characteristic IR Absorptions for this compound

Raman Spectroscopy for Alkene and Ring Strain Analysis in this compound

Raman spectroscopy is complementary to IR spectroscopy. While IR absorbance depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. morressier.com This makes Raman particularly sensitive to non-polar or symmetric bonds.

For this compound, Raman spectroscopy offers key advantages:

Alkene Analysis: The C=C stretching vibration (~1640 cm⁻¹) often produces a strong and sharp signal in the Raman spectrum, making it an excellent diagnostic peak for the alkene group. researchgate.netnih.gov This can be more distinct than in the IR spectrum, especially if the IR signal is weak.

Ring Strain and Conformation: The low-frequency region of the Raman spectrum (< 1500 cm⁻¹) contains complex vibrations corresponding to the skeletal modes of the cyclohexyl ring. The positions and intensities of these bands are sensitive to the ring's conformation and any inherent strain. Comparing the experimental Raman spectrum to theoretical calculations (e.g., using Density Functional Theory) can help validate the predicted lowest-energy conformation of the cyclohexyl ring.

Table of Compounds

Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Isotopic Analysis of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. Furthermore, by inducing fragmentation, it provides critical insights into the molecule's structural connectivity.